molecular formula C14H9F2N3O3S B5819826 4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5819826
M. Wt: 337.30 g/mol
InChI Key: OTQCQNSYEBHPCI-UHFFFAOYSA-N
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Description

4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of fluorine and nitro groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-fluoro-5-nitrophenyl isocyanate with 4-fluorobenzamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Preparation of 2-fluoro-5-nitrophenyl isocyanate: This intermediate is synthesized by reacting 2-fluoro-5-nitroaniline with phosgene or a phosgene equivalent.

    Reaction with 4-fluorobenzamide: The 2-fluoro-5-nitrophenyl isocyanate is then reacted with 4-fluorobenzamide in the presence of a suitable base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-fluoro-N-[(2-fluoro-5-aminophenyl)carbamothioyl]benzamide.

Scientific Research Applications

4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of fluorine and nitro groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[(2-nitrophenyl)carbamothioyl]benzamide
  • 2-fluoro-5-nitrophenyl isocyanate
  • 4-fluoro-N-(2-fluoro-5-nitrophenyl)benzamide

Uniqueness

4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide is unique due to the presence of both fluorine and nitro groups, which contribute to its distinct chemical properties. These groups enhance its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O3S/c15-9-3-1-8(2-4-9)13(20)18-14(23)17-12-7-10(19(21)22)5-6-11(12)16/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQCQNSYEBHPCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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